molecular formula C25H20FN3O2 B2939194 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-46-7

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2939194
CAS No.: 901005-46-7
M. Wt: 413.452
InChI Key: ZWXIREMSGPXVFR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a pyrazolo[4,3-c]quinoline core, substituted with 3,4-dimethoxyphenyl and 4-fluorophenyl groups, along with a methyl group at the 8th position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. This can be achieved through a condensation reaction between a hydrazine derivative and a quinoline derivative under acidic or basic conditions.

    Substitution Reactions: The next steps involve the introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups through electrophilic aromatic substitution reactions. These reactions typically require the use of strong electrophiles and catalysts to facilitate the substitution.

    Methylation: The final step involves the methylation of the pyrazoloquinoline core at the 8th position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may result in the formation of reduced pyrazoloquinoline derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding interactions and molecular dynamics provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one
  • (3,4-Dimethoxyphenyl)(3-fluoro-4-methylphenyl)methylamine
  • 3-(3,4-Dimethoxyphenyl)propionic acid

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline exhibits unique structural features and chemical properties. Its pyrazoloquinoline core, combined with the specific substitution pattern, imparts distinct reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-15-4-10-21-19(12-15)25-20(14-27-21)24(16-5-11-22(30-2)23(13-16)31-3)28-29(25)18-8-6-17(26)7-9-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXIREMSGPXVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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